molecular formula C17H12Cl2N2O4 B11631078 (4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione

(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11631078
M. Wt: 379.2 g/mol
InChI Key: MJYZSLWWSVIFAE-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core substituted with chlorophenyl and hydroxy-methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 1-(3-chlorophenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolidine derivatives.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium thiolate, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazolidine derivatives.

    Substitution: Substituted pyrazolidine derivatives with various functional groups.

Scientific Research Applications

(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and hydroxy-methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H12Cl2N2O4

Molecular Weight

379.2 g/mol

IUPAC Name

(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C17H12Cl2N2O4/c1-25-14-8-11(19)5-9(15(14)22)6-13-16(23)20-21(17(13)24)12-4-2-3-10(18)7-12/h2-8,22H,1H3,(H,20,23)/b13-6-

InChI Key

MJYZSLWWSVIFAE-MLPAPPSSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.